molecular formula C16H17BrN2O2 B267388 2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

Cat. No. B267388
M. Wt: 349.22 g/mol
InChI Key: YFGUPGBLYJTRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as BDA-410 and is classified as a small molecule inhibitor of the protein-protein interaction between two proteins, BRD4 and CBP.

Mechanism of Action

BDA-410 acts as a small molecule inhibitor of the BRD4/CBP protein-protein interaction. This interaction is involved in the regulation of gene expression and is important in various cellular processes, including cell proliferation and differentiation. By inhibiting this protein-protein interaction, BDA-410 can modulate gene expression and affect cellular processes.
Biochemical and Physiological Effects:
BDA-410 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotection. Additionally, BDA-410 has been shown to reduce oxidative stress and inflammation in various disease models.

Advantages and Limitations for Lab Experiments

One advantage of BDA-410 is its specificity for the BRD4/CBP protein-protein interaction, which allows for targeted modulation of gene expression. However, one limitation of BDA-410 is its relatively low potency, which may limit its effectiveness in certain disease models.

Future Directions

Future research on BDA-410 could focus on improving its potency and efficacy, as well as exploring its potential therapeutic applications in other diseases. Additionally, further studies could investigate the long-term safety and toxicity of BDA-410 in preclinical models.

Synthesis Methods

The synthesis of BDA-410 involves a multi-step process that begins with the reaction of 4-bromo-2,6-dimethylphenol with 3-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to form the final product, BDA-410.

Scientific Research Applications

BDA-410 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Research has shown that BDA-410 has anti-cancer properties and can inhibit the growth of cancer cells by targeting the BRD4/CBP protein-protein interaction. Additionally, BDA-410 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in immune cells. In neurological disorders, BDA-410 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

2-(4-bromo-2,6-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C16H17BrN2O2/c1-11-6-14(17)7-12(2)16(11)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20)

InChI Key

YFGUPGBLYJTRLC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NCC2=CN=CC=C2)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.